2-(2-Iodoethoxy)ethyl benzoate
Description
2-(2-Iodoethoxy)ethyl benzoate is an iodine-substituted benzoate ester characterized by an ethoxyethyl chain bearing an iodine atom at the 2-position of the ethoxy group. The iodine substituent introduces unique electronic and steric effects, distinguishing it from non-halogenated or other halogenated benzoates.
Properties
Molecular Formula |
C11H13IO3 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
2-(2-iodoethoxy)ethyl benzoate |
InChI |
InChI=1S/C11H13IO3/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
RVWAFDRQMFCETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- Ethyl 4-(Dimethylamino)benzoate (): This compound features a dimethylamino group at the para position. It exhibits higher reactivity in resin polymerization compared to methacrylate derivatives, attributed to the electron-donating amino group enhancing electron density on the ester . In contrast, the iodine in 2-(2-Iodoethoxy)ethyl benzoate is electron-withdrawing, likely reducing ester reactivity but increasing susceptibility to nucleophilic substitution.
- Ethyl 2-Methoxybenzoate (): Molecular weight: 180.20 g/mol; CAS 7335-26-3. The methoxy group at the ortho position provides steric hindrance and moderate electron donation. Compared to the iodine-substituted target compound, methoxy derivatives generally exhibit lower molecular weight, higher solubility in polar solvents (e.g., ethanol), and stability under acidic conditions .
I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) ():
This compound contains a branched ether chain with an isoxazole ring. The presence of heterocyclic groups enhances biological activity, such as antimicrobial properties, whereas iodine in this compound may confer utility in imaging or targeted therapies .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Q & A
Q. What are the established synthetic routes for 2-(2-Iodoethoxy)ethyl benzoate, and what intermediates are critical for optimizing yield?
The synthesis typically involves sequential alkylation and esterification steps. A common approach includes:
- Step 1 : Reaction of ethylene glycol with iodine to form 2-iodoethoxyethanol.
- Step 2 : Esterification with benzoic acid derivatives under acidic catalysis (e.g., H₂SO₄) or coupling reagents (e.g., DCC). Key intermediates include 2-iodoethoxyethyl chloride and the benzoic acid precursor. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to minimize hydrolysis of the iodoethoxy group .
| Intermediate | Key Reagents | Optimal Conditions |
|---|---|---|
| 2-Iodoethoxyethanol | I₂, PPh₃, imidazole | 0–5°C, dry THF |
| 2-Iodoethoxyethyl chloride | SOCl₂, DMF (catalytic) | Reflux, 12–16 hours |
| Final esterification | Benzoic acid, DCC, DMAP | RT, 24 hours under N₂ atmosphere |
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
- ¹H/¹³C NMR : Focus on the iodoethoxy group (δ 3.4–3.8 ppm for CH₂ groups adjacent to iodine) and ester carbonyl (δ ~168–170 ppm in ¹³C).
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-I stretch (~500 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 334 (C₁₁H₁₃IO₃) and fragment ions at m/z 121 (benzoyl group) .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential iodine vapor release.
- Disposal : Collect halogenated waste separately; avoid aqueous sinks. Toxicity data (LD₅₀ > 2000 mg/kg in rats) suggests moderate hazard, but skin/eye irritation is possible .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
- Software Tools : Use SHELXL for refinement, particularly for handling twinning or disordered iodine atoms.
- Validation : Cross-check against databases (e.g., Cambridge Structural Database) for bond-length/bond-angle consistency.
- Example : If electron density maps suggest multiple conformations, apply TLS (Translation-Libration-Screw) refinement to model anisotropic displacement .
Q. What strategies mitigate side reactions during synthesis (e.g., iodine displacement or ester hydrolysis)?
- Protecting Groups : Use tert-butyl groups for transient protection of reactive sites.
- Low-Temperature Conditions : Conduct iodination at 0–5°C to suppress nucleophilic substitution.
- Moisture Control : Employ molecular sieves or anhydrous solvents (e.g., dried DCM) during esterification .
Q. How does the iodoethoxy group influence reactivity in substitution reactions compared to bromo/chloro analogs?
- Leaving Group Ability : Iodine’s polarizability enhances nucleophilic substitution rates (SN₂) but increases steric hindrance.
- Electronic Effects : The electron-withdrawing iodo group stabilizes transition states in elimination reactions.
- Case Study : In Suzuki couplings, Pd-catalyzed cross-coupling with iodoethoxy derivatives proceeds faster than bromo analogs but requires careful ligand selection .
Q. How can hydrolysis mechanisms (acid vs. base-catalyzed) be distinguished experimentally?
- pH-Dependent Kinetics : Monitor reaction rates under acidic (HCl) and basic (NaOH) conditions via NMR or HPLC.
- Isotope Labeling : Use D₂O to track proton transfer steps in acid-catalyzed pathways.
- Activation Energy : Calculate Δ‡ using Arrhenius plots; base-catalyzed hydrolysis typically has lower Eₐ due to hydroxide ion nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
